molecular formula C13H15N5O3S B6440303 5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2549048-52-2

5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B6440303
CAS No.: 2549048-52-2
M. Wt: 321.36 g/mol
InChI Key: CEJQOMZTGISZSF-UHFFFAOYSA-N
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Description

5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that features a complex structure combining a pyrimidine ring, a piperidine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:

  • Formation of the Thiadiazole Moiety: : The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions. Common reagents include hydrogen peroxide or iodine in the presence of a base such as sodium hydroxide.

  • Synthesis of the Piperidine Intermediate: : The piperidine ring is often introduced via a nucleophilic substitution reaction. Piperidine can be reacted with a suitable halide or sulfonate ester to form the desired intermediate.

  • Coupling of the Thiadiazole and Piperidine Units: : The thiadiazole and piperidine intermediates are coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

  • Formation of the Pyrimidine Ring: : The final step involves the introduction of the pyrimidine ring. This can be done through a nucleophilic aromatic substitution reaction where the piperidine-thiadiazole intermediate reacts with a methoxy-substituted pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiadiazole ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

  • **Reduction

Properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-20-10-6-14-13(15-7-10)21-9-2-4-18(5-3-9)12(19)11-8-22-17-16-11/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJQOMZTGISZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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